molecular formula C25H24N4O5 B6565163 N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921841-35-2

N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565163
CAS No.: 921841-35-2
M. Wt: 460.5 g/mol
InChI Key: QBZQVWZSHCFJQB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.17466988 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-29-24(31)23-20(5-4-12-26-23)28(25(29)32)15-22(30)27-19-13-18(33-2)10-11-21(19)34-3/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQVWZSHCFJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure

The compound can be structurally represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

Research indicates that compounds similar to this compound often exhibit their biological activity through inhibition of specific enzymes. Notably, pyridopyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in various cancer types.

Anticancer Properties

Several studies have explored the anticancer properties of pyridopyrimidine derivatives. For instance:

  • Inhibition of DHFR : The compound demonstrates high affinity for DHFR, which is essential for the synthesis of tetrahydrofolate necessary for pyrimidine synthesis. This mechanism is crucial in cancer therapy as it can limit tumor growth by depriving cancer cells of necessary nucleotides .
  • Case Study : A study on a related compound demonstrated significant antitumor effects against carcinosarcoma in rat models. The results indicated that these compounds could effectively reduce tumor size and proliferation rates .

Other Biological Activities

In addition to anticancer effects, this compound may also exhibit:

  • Antiproliferative Effects : Research has shown that similar compounds can inhibit various kinases involved in cell signaling pathways that promote cell division and survival .
  • Potential Neuroprotective Effects : Some pyridopyrimidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases.

Data Table: Biological Activities of Related Pyridopyrimidine Compounds

Compound NameBiological ActivityTarget Enzyme/PathwayReference
PiritreximAntitumorDHFR
Compound AAntiproliferativeMAPK
Compound BNeuroprotectiveUnknown

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